Cas no 1564646-28-1 (1,3,5-Triazin-2(1H)-one, 6-amino-4-[(1,1-dimethylethoxy)methyl]-)
![1,3,5-Triazin-2(1H)-one, 6-amino-4-[(1,1-dimethylethoxy)methyl]- structure](https://ja.kuujia.com/scimg/cas/1564646-28-1x500.png)
1,3,5-Triazin-2(1H)-one, 6-amino-4-[(1,1-dimethylethoxy)methyl]- 化学的及び物理的性質
名前と識別子
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- 1,3,5-Triazin-2(1H)-one, 6-amino-4-[(1,1-dimethylethoxy)methyl]-
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- インチ: 1S/C8H14N4O2/c1-8(2,3)14-4-5-10-6(9)12-7(13)11-5/h4H2,1-3H3,(H3,9,10,11,12,13)
- InChIKey: AZKZCZZMBGCBJG-UHFFFAOYSA-N
- ほほえんだ: N1C(N)=NC(COC(C)(C)C)=NC1=O
1,3,5-Triazin-2(1H)-one, 6-amino-4-[(1,1-dimethylethoxy)methyl]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01066388-1g |
4-Amino-6-[(tert-butoxy)methyl]-2,5-dihydro-1,3,5-triazin-2-one |
1564646-28-1 | 95% | 1g |
¥6461.0 | 2023-04-10 | |
Enamine | EN300-646675-0.1g |
4-amino-6-[(tert-butoxy)methyl]-2,5-dihydro-1,3,5-triazin-2-one |
1564646-28-1 | 0.1g |
$1144.0 | 2023-05-31 | ||
Enamine | EN300-646675-0.25g |
4-amino-6-[(tert-butoxy)methyl]-2,5-dihydro-1,3,5-triazin-2-one |
1564646-28-1 | 0.25g |
$1196.0 | 2023-05-31 | ||
Enamine | EN300-646675-1.0g |
4-amino-6-[(tert-butoxy)methyl]-2,5-dihydro-1,3,5-triazin-2-one |
1564646-28-1 | 1g |
$1299.0 | 2023-05-31 | ||
Enamine | EN300-646675-5.0g |
4-amino-6-[(tert-butoxy)methyl]-2,5-dihydro-1,3,5-triazin-2-one |
1564646-28-1 | 5g |
$3770.0 | 2023-05-31 | ||
Enamine | EN300-646675-0.05g |
4-amino-6-[(tert-butoxy)methyl]-2,5-dihydro-1,3,5-triazin-2-one |
1564646-28-1 | 0.05g |
$1091.0 | 2023-05-31 | ||
Enamine | EN300-646675-0.5g |
4-amino-6-[(tert-butoxy)methyl]-2,5-dihydro-1,3,5-triazin-2-one |
1564646-28-1 | 0.5g |
$1247.0 | 2023-05-31 | ||
Enamine | EN300-646675-2.5g |
4-amino-6-[(tert-butoxy)methyl]-2,5-dihydro-1,3,5-triazin-2-one |
1564646-28-1 | 2.5g |
$2548.0 | 2023-05-31 | ||
Enamine | EN300-646675-10.0g |
4-amino-6-[(tert-butoxy)methyl]-2,5-dihydro-1,3,5-triazin-2-one |
1564646-28-1 | 10g |
$5590.0 | 2023-05-31 |
1,3,5-Triazin-2(1H)-one, 6-amino-4-[(1,1-dimethylethoxy)methyl]- 関連文献
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
1,3,5-Triazin-2(1H)-one, 6-amino-4-[(1,1-dimethylethoxy)methyl]-に関する追加情報
1,3,5-Triazin-2(1H)-one, 6-amino-4-[(1,1-dimethylethoxy)methyl] (CAS No. 1564646-28-1): An Overview of a Promising Compound in Medicinal Chemistry
1,3,5-Triazin-2(1H)-one, 6-amino-4-[(1,1-dimethylethoxy)methyl] (CAS No. 1564646-28-1) is a versatile compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of triazines, which are known for their diverse biological activities and have been extensively studied for their roles in various pharmaceutical and agricultural applications.
The 6-amino group and the 4-[(1,1-dimethylethoxy)methyl] substituent are key functional groups that contribute to the compound's chemical and biological properties. The 6-amino group is particularly important as it can participate in hydrogen bonding and other intermolecular interactions, which are crucial for binding to biological targets. The 4-[(1,1-dimethylethoxy)methyl] substituent, on the other hand, provides steric protection and can influence the compound's solubility and metabolic stability.
Recent studies have highlighted the potential of 1,3,5-Triazin-2(1H)-one, 6-amino-4-[(1,1-dimethylethoxy)methyl] in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry (2022) demonstrated that this compound exhibits potent antiviral activity against several RNA viruses, including influenza and coronaviruses. The researchers found that the compound effectively inhibits viral replication by interfering with key viral enzymes, making it a promising candidate for the development of antiviral drugs.
In another study published in Bioorganic & Medicinal Chemistry Letters (2023), researchers explored the anticancer properties of 1,3,5-Triazin-2(1H)-one, 6-amino-4-[(1,1-dimethylethoxy)methyl]. The results showed that the compound selectively targets cancer cells by inducing apoptosis and inhibiting cell proliferation. The mechanism of action involves the modulation of signaling pathways associated with cell cycle regulation and apoptosis. These findings suggest that 1,3,5-Triazin-2(1H)-one, 6-amino-4-[(1,1-dimethylethoxy)methyl] could be a valuable lead compound for the development of novel anticancer agents.
The structural flexibility and functional group diversity of 1,3,5-Triazin-2(1H)-one, 6-amino-4-[(1,1-dimethylethoxy)methyl] also make it an attractive scaffold for drug design and optimization. Chemists can modify the 6-amino group and the 4-[(1,1-dimethylethoxy)methyl] substituent to fine-tune the compound's pharmacological properties. For example, introducing different substituents at the 6-amino position can enhance binding affinity to specific receptors or improve solubility. Similarly, modifications to the 4-[(1,1-dimethylethoxy)methyl] group can affect metabolic stability and bioavailability.
In addition to its therapeutic potential, 1,3,5-Triazin-2(1H)-one, 6-amino-4-[(1,1-dimethylethoxy)methyl] has been investigated for its use in diagnostic imaging. A study published in Molecular Imaging (2023) reported that labeled derivatives of this compound can be used as imaging agents for detecting specific biomarkers in vivo. The high affinity and selectivity of these derivatives make them suitable for non-invasive imaging techniques such as positron emission tomography (PET) and magnetic resonance imaging (MRI).
The synthesis of 1,3,5-Triazin-2(1H)-one, 6-amino-4-[(1,1-dimethylethoxy)methyl] has been well-documented in the literature. A typical synthetic route involves a multistep process starting from commercially available starting materials. Key steps include the formation of a triazine core through cyclization reactions followed by functional group modifications to introduce the desired substituents. The overall yield and purity of the final product can be optimized by carefully controlling reaction conditions such as temperature and solvent choice.
Safety and toxicity profiles are critical considerations for any potential drug candidate. Preliminary toxicological studies on 1,3,5-Triazin-2(1H)-one, 6-amino-4-[(1,1-dimethylethoxy)methyl] have shown promising results. In vitro assays using human cell lines have demonstrated low cytotoxicity at therapeutic concentrations. In vivo studies in animal models have also indicated good safety margins with no significant adverse effects observed at doses up to several times higher than those required for therapeutic efficacy.
Despite these encouraging findings, further research is needed to fully elucidate the mechanisms of action and optimize the pharmacokinetic properties of 1,3,5-Triazin-2(1H)-one, 6-amino-4-[(1,,dimethylethoxy)methyl]. Clinical trials will be essential to evaluate its safety and efficacy in human subjects. Ongoing preclinical studies are focusing on developing more potent analogs with improved pharmacological profiles.
In conclusion, 》 (CAS No. 》) represents a promising compound with diverse applications in medicinal chemistry. Its unique structural features and favorable biological activities make it an attractive candidate for further development as a therapeutic agent or diagnostic tool. As research continues to advance our understanding of this compound's properties and potential uses, will likely play an increasingly important role in addressing unmet medical needs.
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